molecular formula C10H10N2S B6601315 2-Methyl-3-(methylsulfanyl)quinoxaline CAS No. 78677-13-1

2-Methyl-3-(methylsulfanyl)quinoxaline

Cat. No.: B6601315
CAS No.: 78677-13-1
M. Wt: 190.27 g/mol
InChI Key: NLOCLVQVBIIVDC-UHFFFAOYSA-N
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Description

2-Methyl-3-(methylsulfanyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(methylsulfanyl)quinoxaline typically involves the condensation of 2-methylquinoxaline with a methylsulfanyl group. One common method is the reaction of 2-methylquinoxaline with methylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce energy consumption and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(methylsulfanyl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-(methylsulfanyl)quinoxaline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(methylsulfanyl)quinoxaline is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This functional group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the methylsulfanyl group can enhance the compound’s interaction with biological targets, contributing to its potential therapeutic properties .

Properties

IUPAC Name

2-methyl-3-methylsulfanylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-10(13-2)12-9-6-4-3-5-8(9)11-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOCLVQVBIIVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511348
Record name 2-Methyl-3-(methylsulfanyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78677-13-1
Record name 2-Methyl-3-(methylsulfanyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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